1-Tert-butyl-1,4-diazepane
Overview
Description
1-Tert-butyl-1,4-diazepane, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol It is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Mechanism of Action
Target of Action
1-Tert-butyl-1,4-diazepane is a complex organic compound with potential applications in scientific research
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Biochemical pathways are a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects on various biological processes
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-1,4-diazepane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Rho-kinase, an enzyme involved in regulating the shape and movement of cells . The interaction between this compound and Rho-kinase can inhibit the enzyme’s activity, leading to changes in cellular functions such as contraction, motility, and proliferation . Additionally, this compound can bind to other proteins and enzymes, affecting their activity and stability.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the Rho-kinase signaling pathway, leading to alterations in cell shape and motility . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by interacting with metabolic enzymes and altering their activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . For instance, its interaction with Rho-kinase results in the inhibition of the enzyme’s activity, leading to downstream effects on cellular functions . Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . Additionally, this compound can influence the expression of genes involved in metabolic pathways, further modulating its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues, influencing its accumulation and activity . The transport and distribution of this compound are critical factors that determine its overall effects on cellular functions and physiological processes .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
1-Tert-butyl-1,4-diazepane can be synthesized through several methods. One common synthetic route involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . Another method involves the reaction of tert-butyl 1,4-diazepane-1-carboxylic acid with butyryl chloride and varied aromatic aldehydes . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
1-Tert-butyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common reagents used in these reactions include butyryl chloride, aromatic aldehydes, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl-1,4-diazepane has several scientific research applications:
Comparison with Similar Compounds
1-Tert-butyl-1,4-diazepane can be compared with other similar compounds, such as:
Homopiperazine: Another seven-membered heterocyclic compound with similar applications in organic synthesis and pharmaceuticals.
1-Boc-piperazine: A six-membered heterocyclic compound used in similar research and industrial applications.
What sets this compound apart is its unique structure, which provides distinct reactivity and binding properties, making it valuable in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-tert-butyl-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-4-5-10-6-8-11/h10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTNAOZWHAOMPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242762 | |
Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-15-1 | |
Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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